molecular formula C8H9N3 B161737 1-(Azidomethyl)-3-methylbenzene CAS No. 126799-82-4

1-(Azidomethyl)-3-methylbenzene

Cat. No. B161737
CAS RN: 126799-82-4
M. Wt: 147.18 g/mol
InChI Key: FCVHHYNXTVRWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-3-methylbenzene, also known as Azidomethylbenzene (AMB) is an important organic compound that has been widely studied for its chemical, biochemical and physiological effects. AMB is a derivative of benzene, and is composed of a benzene ring with an azido group attached to the 3-methyl position. It is a colorless liquid and has a boiling point of 124°C.

Scientific Research Applications

Explosive Materials Development

Azides are known for their application in the development of novel melt-castable compounds with desirable properties for explosive materials .

Organic Synthesis

Organic azides, including those with an azidomethyl group, are involved in a variety of organic reactions, such as the synthesis of heterocycles like pyrroles, pyrazoles, and triazoles .

Pharmaceutical Industry

The ‘click’ reaction involving azides is significant in synthesizing triazoles, which are important in pharmaceutical development .

Biopolymer Modification

Organic azides have been used for the ligation or modification of biopolymers, expanding their utility in biochemistry and molecular biology .

Peptide Synthesis

Recent advancements have seen the use of organic azides in peptide synthesis, contributing to the field of proteomics and drug development .

Combinatorial Synthesis

The versatility of organic azides also extends to combinatorial synthesis, which is crucial for discovering new compounds with potential applications across various fields .

Heterocycle Synthesis

Organic azides are key components in synthesizing five-membered heterocycles with one or two heteroatoms, essential in organic and materials chemistry .

properties

IUPAC Name

1-(azidomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVHHYNXTVRWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371623
Record name 1-(azidomethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-3-methylbenzene

CAS RN

126799-82-4
Record name 1-(azidomethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidomethyl)-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Azidomethyl)-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Azidomethyl)-3-methylbenzene
Reactant of Route 4
1-(Azidomethyl)-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Azidomethyl)-3-methylbenzene
Reactant of Route 6
1-(Azidomethyl)-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.